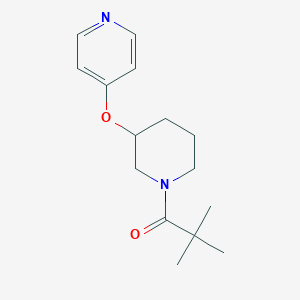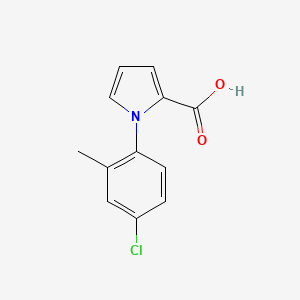
1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of the carboxylic acid group suggests potential for hydrogen bonding and an acidic character, while the chloro and methyl substituents on the phenyl ring may influence its electronic properties and reactivity.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, which involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although this method does not directly pertain to the target compound, it provides insight into the synthetic strategies that could be adapted for the synthesis of related pyrrole derivatives.
Molecular Structure Analysis
Crystallographic studies are crucial for determining the molecular structure of pyrrole derivatives. For example, the molecular structures of certain pyrrole carboxylic acids have been elucidated using X-ray diffraction, revealing details such as alternative packings and hydrogen bond energies . These studies are essential for understanding the three-dimensional arrangement of atoms in the compound and the potential intermolecular interactions.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including cyclization and addition reactions. A novel bicyclic compound containing a pyrrolidine moiety was synthesized by cyclization and addition reactions, yielding a complex structure with multiple substituents . This example demonstrates the reactivity of pyrrole derivatives and their potential to form structurally diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as acid dissociation constants, can be determined using techniques like potentiometric titration. For instance, a compound with a pyrrolidine structure was found to have four acid dissociation constants, which are likely associated with different functional groups within the molecule . Additionally, the antimicrobial activity of pyrrole derivatives can be assessed against various bacterial strains, providing insights into their potential therapeutic applications .
科学的研究の応用
Synthesis and Analgesic Activity
- Synthesis Process: The compound is synthesized through a reaction involving 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate, leading to various 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids. This process demonstrates the compound's role in forming structurally diverse molecules (Massa et al., 1989).
- Analgesic and Neurobehavioral Activity: The synthesized carboxylic acids, derived from the compound, exhibit notable analgesic, anti-inflammatory, and neuropsychobehavioral effects, indicating its potential in therapeutic applications (Massa et al., 1989).
Antimicrobial and Anti-inflammatory Potential
- Antibacterial Activity: A derivative of the compound, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, exhibits antibacterial properties in vitro, highlighting its potential as an antimicrobial agent (Toja et al., 1986).
- Anti-inflammatory Applications: Compounds like 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, related to the parent compound, show significant anti-inflammatory and analgesic activities, comparable to established drugs like indomethacin. This opens up avenues for its use in anti-inflammatory therapies (Muchowski et al., 1985).
Chemical Synthesis and Structural Analysis
- Synthesis with Epoxides: The interaction of methyl pyrrole-2-carboxylate (a related compound) with epoxides leads to various products like trans-1-styrylpyrrole-2-carboxylic acid, demonstrating the compound's versatility in organic synthesis (Irwin & Wheeler, 1972).
- Crystal Structure Determination: The compound's derivatives are used as active candidates in antitumoral agents, with their crystal structures determined using synchrotron X-ray powder diffraction data. This is crucial in drug design and molecular engineering (Silva et al., 2012).
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRXOUAXPJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

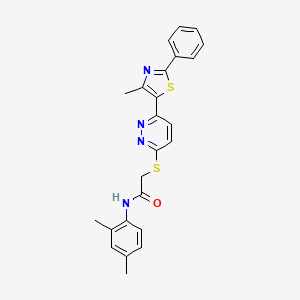

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)
![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
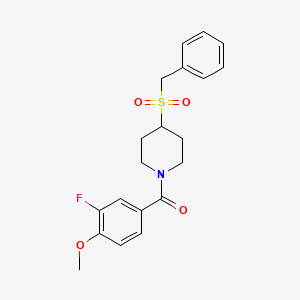
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
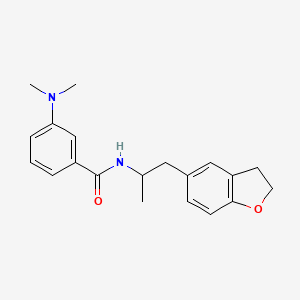
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
